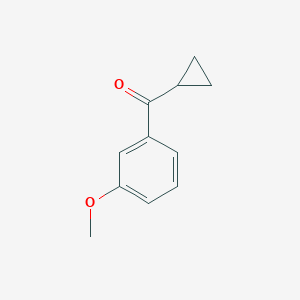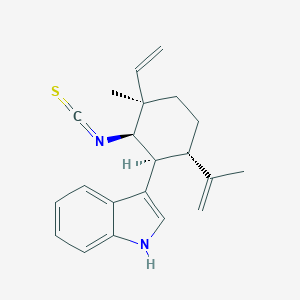![molecular formula C11H5ClF3N3O3 B034464 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]pyridazine CAS No. 103317-55-1](/img/structure/B34464.png)
3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-: is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This specific compound is notable for its substitution pattern, which includes a chloro group, a nitro group, and a trifluoromethyl group attached to a phenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a chloropyridazine derivative with a phenol derivative that contains nitro and trifluoromethyl substituents. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction of Nitro Group: Formation of an amino derivative.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pyridazine derivatives, including Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-, are used as building blocks in the synthesis of more complex molecules. They are valuable in the development of new materials and catalysts.
Biology and Medicine: This compound and its derivatives have shown potential in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties. They are being investigated for their ability to inhibit specific enzymes and receptors involved in various diseases.
Industry: In the industrial sector, pyridazine derivatives are used in the formulation of agrochemicals, including herbicides and pesticides. They are also explored for their potential in creating advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with a keto functionality.
3,6-Dichloropyridazine: A similar compound with two chloro substituents.
Uniqueness: Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
103317-55-1 |
|---|---|
Molecular Formula |
C11H5ClF3N3O3 |
Molecular Weight |
319.62 g/mol |
IUPAC Name |
3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]pyridazine |
InChI |
InChI=1S/C11H5ClF3N3O3/c12-9-3-4-10(17-16-9)21-8-2-1-6(18(19)20)5-7(8)11(13,14)15/h1-5H |
InChI Key |
BMUNMWJBCSOQEA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=NN=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=NN=C(C=C2)Cl |
Synonyms |
PYRIDAZINE, 3-CHLORO-6-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium bromide](/img/structure/B34390.png)
![1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)


![methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate](/img/structure/B34401.png)
![2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid](/img/structure/B34402.png)


